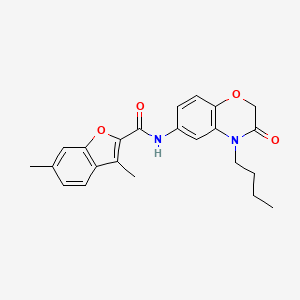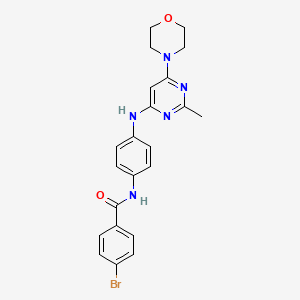![molecular formula C14H15N5O2S2 B11322176 methyl {[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B11322176.png)
methyl {[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl {[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thieno[2,3-b]pyridine ring fused with a triazole ring, making it an interesting subject for chemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps:
Formation of the Thieno[2,3-b]pyridine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl {[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of methyl {[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole
Uniqueness
Methyl {[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is unique due to the presence of the sulfanyl group and the methyl ester, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C14H15N5O2S2 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
methyl 2-[[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C14H15N5O2S2/c1-3-19-12(17-18-14(19)22-7-9(20)21-2)11-10(15)8-5-4-6-16-13(8)23-11/h4-6H,3,7,15H2,1-2H3 |
InChIキー |
ZPJHTWGQKJCEGU-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN=C1SCC(=O)OC)C2=C(C3=C(S2)N=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11322111.png)




![N-[4-(dimethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)propanamide](/img/structure/B11322144.png)

![4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11322151.png)
![1-(4-chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11322155.png)
![N-(4-chlorophenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11322161.png)
![3-Cyclohexyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)propanamide](/img/structure/B11322163.png)
![7-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide](/img/structure/B11322166.png)
![N-[4-(dimethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11322169.png)
